molecular formula C11H11NO4 B14863123 Methyl 4,6-diacetylpyridine-2-carboxylate

Methyl 4,6-diacetylpyridine-2-carboxylate

Cat. No.: B14863123
M. Wt: 221.21 g/mol
InChI Key: HEOIKKQWQMGCHP-UHFFFAOYSA-N
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Description

Methyl 4,6-diacetylpyridine-2-carboxylate is an organic compound with a pyridine ring substituted at the 4 and 6 positions with acetyl groups and at the 2 position with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-diacetylpyridine-2-carboxylate typically involves the acetylation of pyridine derivatives. One common method is the Friedel-Crafts acylation of pyridine with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-diacetylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the pyridine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 4,6-diacetylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-diacetylpyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both acetyl and carboxylate ester groups allows for diverse chemical modifications and interactions .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4,6-diacetylpyridine-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-6(13)8-4-9(7(2)14)12-10(5-8)11(15)16-3/h4-5H,1-3H3

InChI Key

HEOIKKQWQMGCHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)C

Origin of Product

United States

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